2,5-Dichloro-3-fluorophenylmagnesium bromide
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Overview
Description
2,5-Dichloro-3-fluorophenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent widely used in organic synthesis. This compound is particularly valuable due to its reactivity and ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloro-3-fluorophenylmagnesium bromide is typically prepared via the reaction of 2,5-dichloro-3-fluorobromobenzene with magnesium in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions often involve refluxing the mixture to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then typically stored in THF to maintain its stability and reactivity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-fluorophenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.
Substitution Reactions: Can undergo halogen-metal exchange reactions.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. Solvents like THF or diethyl ether are commonly used to dissolve the reagents and facilitate the reactions.
Major Products
The major products formed from reactions involving this compound include secondary and tertiary alcohols, biaryl compounds, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
2,5-Dichloro-3-fluorophenylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-3-fluorophenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is influenced by the presence of electron-withdrawing groups, such as chlorine and fluorine, which enhance its nucleophilicity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenylmagnesium bromide
- 4-Fluorophenylmagnesium bromide
- 3,5-Difluorophenylmagnesium bromide
Comparison
Compared to similar compounds, 2,5-dichloro-3-fluorophenylmagnesium bromide is unique due to the presence of both chlorine and fluorine substituents. These electron-withdrawing groups enhance the reactivity and selectivity of the Grignard reagent, making it particularly useful in the synthesis of complex molecules. The combination of chlorine and fluorine also provides unique steric and electronic properties that can influence the outcome of reactions.
Properties
IUPAC Name |
magnesium;1,4-dichloro-2-fluorobenzene-6-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F.BrH.Mg/c7-4-1-2-5(8)6(9)3-4;;/h1,3H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMNNHOHUNJUAN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C(=C(C=C1Cl)F)Cl.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2FMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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